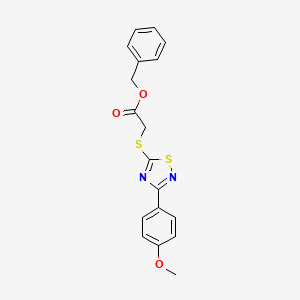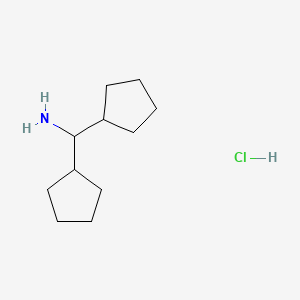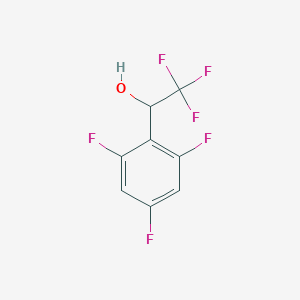![molecular formula C6H14ClNO B2447036 [(1S,2R)-2-Méthoxycyclobutyl]méthanamine ; chlorhydrate CAS No. 2503156-01-0](/img/structure/B2447036.png)
[(1S,2R)-2-Méthoxycyclobutyl]méthanamine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It is characterized by a cyclobutane ring substituted with a methoxy group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Applications De Recherche Scientifique
[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a pinacol-type reductive coupling using a vanadium (II)/zinc (II) bimetallic complex.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclobutane intermediate.
Attachment of the Methanamine Group: The methanamine group is attached through an amination reaction, often using ammonia or an amine donor under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of [(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclobutane ring or the methanamine group, resulting in the formation of cyclobutyl alcohols or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or thiolates are employed under basic conditions.
Major Products
Oxidation: Formation of cyclobutanecarboxylic acid or cyclobutanone.
Reduction: Formation of cyclobutylmethanol or cyclobutylamine.
Substitution: Formation of cyclobutyl halides or cyclobutyl thiols.
Mécanisme D'action
The mechanism of action of [(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can act as a ligand, binding to active sites and modulating the activity of the target. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S,2R)-2-Methoxycyclobutyl]methanamine
- [(1S,2R)-2-Methoxycyclobutyl]methanol
- [(1S,2R)-2-Methoxycyclobutyl]amine
Uniqueness
[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it offers distinct reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
[(1S,2R)-2-methoxycyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(6)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHVPXAKBVACS-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2446953.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2446956.png)

![Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2446964.png)

![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2446969.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)




